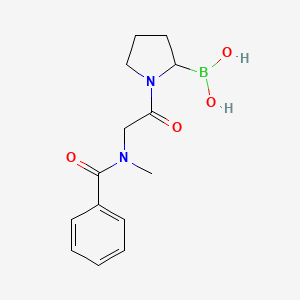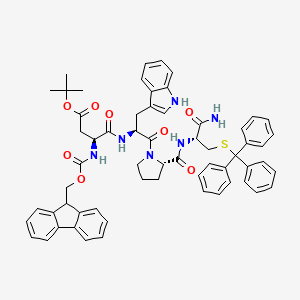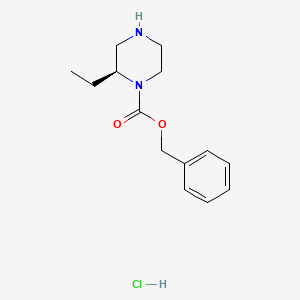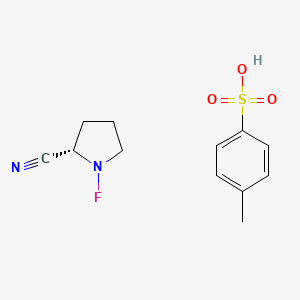
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative with a unique structure that combines a pyrrolidine ring, a benzamide group, and a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the N-methylbenzamide derivative, followed by the introduction of the acetyl group to form the intermediate. The pyrrolidine ring is then introduced through a cyclization reaction. Finally, the boronic acid moiety is added using a boronation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The benzamide group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the benzamide group can produce amines.
Aplicaciones Científicas De Investigación
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid moiety.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-(2-(N-Methylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid: Unique due to its specific combination of functional groups.
Other Boronic Acids: Similar in their ability to form reversible covalent bonds but differ in their specific structures and applications.
Pyrrolidine Derivatives: Share the pyrrolidine ring but lack the boronic acid moiety, leading to different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with a pyrrolidine ring and a benzamide group
Propiedades
Fórmula molecular |
C14H19BN2O4 |
|---|---|
Peso molecular |
290.12 g/mol |
Nombre IUPAC |
[1-[2-[benzoyl(methyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C14H19BN2O4/c1-16(14(19)11-6-3-2-4-7-11)10-13(18)17-9-5-8-12(17)15(20)21/h2-4,6-7,12,20-21H,5,8-10H2,1H3 |
Clave InChI |
YSKGDNNCJVHEKT-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)CN(C)C(=O)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)



![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)


![6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11837632.png)


